N-[4-(1-azepanylsulfonyl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-azepanylsulfonyl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide, commonly known as AZD-9668, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various inflammatory diseases. This compound was first synthesized and developed by the pharmaceutical company AstraZeneca, and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of AZD-9668 involves the inhibition of neutrophil elastase, a serine protease that is released by neutrophils during inflammation. Neutrophil elastase is known to degrade a variety of extracellular matrix proteins, including elastin, collagen, and proteoglycans, leading to tissue damage and inflammation. By inhibiting the activity of neutrophil elastase, AZD-9668 is able to reduce inflammation and prevent tissue damage.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on neutrophil elastase, AZD-9668 has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of other proteases, such as cathepsin G and proteinase-3, which are also involved in the pathogenesis of inflammatory diseases. AZD-9668 has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α), which are known to contribute to the development of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AZD-9668 for laboratory experiments is its high potency and selectivity for neutrophil elastase. This allows researchers to study the effects of neutrophil elastase inhibition on inflammation and tissue damage with a high degree of specificity. However, one limitation of AZD-9668 is its relatively short half-life, which may require frequent dosing in animal models and may limit its efficacy in clinical settings.
Orientations Futures
There are numerous future directions for the study of AZD-9668 and its potential therapeutic applications. One area of research is the development of more potent and selective inhibitors of neutrophil elastase, which may have even greater therapeutic potential. Another area of research is the investigation of the effects of neutrophil elastase inhibition in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, the development of new drug delivery systems for AZD-9668 may help to overcome its short half-life and improve its efficacy in clinical settings.
Méthodes De Synthèse
The synthesis of AZD-9668 involves a multi-step process that begins with the reaction of 4-bromoaniline with 1-azepanethiol to form the corresponding sulfide derivative. This intermediate is then reacted with 4-chloro-3-nitropyrazole to form the desired pyrazole derivative, which is subsequently reduced to the corresponding amine. Finally, the amine is reacted with 3-carboxylic acid to form the final product, AZD-9668.
Applications De Recherche Scientifique
AZD-9668 has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis. In preclinical studies, AZD-9668 has been shown to inhibit the activity of neutrophil elastase, a key enzyme involved in the pathogenesis of these diseases. This inhibition has been shown to reduce inflammation and improve lung function in animal models of these diseases.
Propriétés
Formule moléculaire |
C17H22N4O3S |
---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
N-[4-(azepan-1-ylsulfonyl)phenyl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O3S/c1-20-13-10-16(19-20)17(22)18-14-6-8-15(9-7-14)25(23,24)21-11-4-2-3-5-12-21/h6-10,13H,2-5,11-12H2,1H3,(H,18,22) |
Clé InChI |
XYDKYWNZWIPRJB-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
SMILES canonique |
CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.